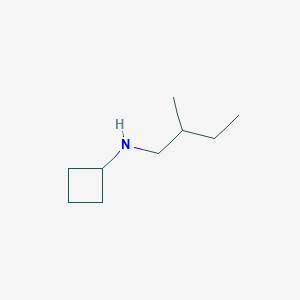

N-(2-methylbutyl)cyclobutanamine

Description

N-(2-methylbutyl)cyclobutanamine is a secondary amine featuring a cyclobutane ring substituted with a 2-methylbutyl group. The cyclobutanamine scaffold is known for its strained four-membered ring, which influences reactivity, solubility, and intermolecular interactions .

Properties

CAS No. |

1248459-58-6 |

|---|---|

Molecular Formula |

C9H19N |

Molecular Weight |

141.25 g/mol |

IUPAC Name |

N-(2-methylbutyl)cyclobutanamine |

InChI |

InChI=1S/C9H19N/c1-3-8(2)7-10-9-5-4-6-9/h8-10H,3-7H2,1-2H3 |

InChI Key |

GDBRNALSUSLATI-UHFFFAOYSA-N |

SMILES |

CCC(C)CNC1CCC1 |

Canonical SMILES |

CCC(C)CNC1CCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclobutanamine Derivatives

Cyclobutanamine derivatives differ primarily in their N-substituents, which significantly alter physical and chemical properties. Key examples from the evidence include:

- Spectral Trends: Benzyl-substituted derivatives (e.g., 9k, 9l) exhibit higher molecular weights and distinct ¹H NMR shifts due to aromatic protons (e.g., δ 7.2–7.4 ppm for benzyl groups) , whereas aliphatic substituents like 2-methylbutyl would show signals in the δ 0.8–1.6 ppm range for branched alkyl chains .

Functional Group Comparisons: Amines vs. Amides and Imines

The 2-methylbutyl moiety appears in non-amine compounds, offering indirect insights:

- N-(2-methylbutyl)acetamide (C1): Found in Bactrocera tryonimales volatiles, this amide constitutes ~10% of the blend and demonstrates moderate volatility .

- (E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine: This imine, identified in pear floral volatiles, has a fruity aroma due to its conjugated system . The cyclobutanamine analog, lacking conjugation, may exhibit less pronounced sensory properties but greater chemical stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.